molecular formula C13H20Cl2F2N2 B2621688 [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride CAS No. 1989793-11-4

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride

Katalognummer: B2621688
CAS-Nummer: 1989793-11-4
Molekulargewicht: 313.21
InChI-Schlüssel: JIJWQHKDFRZVAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride (CAS RN: 1989793-11-4 ) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 13 H 20 Cl 2 F 2 N 2 and a molecular weight of 313.2 g/mol , this dihydrochloride salt features a 4,4-difluorocyclohexyl core linked to a aminomethyl group and a pyridin-4-ylmethyl moiety. The incorporation of the 4,4-difluorocyclohexyl group is a significant structural feature in medicinal chemistry, as this scaffold is known to be explored in the development of compounds that interact with biological targets like P-glycoprotein (P-gp), an key efflux transporter associated with multidrug resistance in cancer . This makes the compound a valuable building block for researchers synthesizing novel analogues to investigate the structure-activity relationships and mechanisms of MDR reversal . The compound is characterized by its high purity (98% ) and stability when stored at room temperature in a cool, dark place . It is offered in various quantities to support laboratory-scale research. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers are advised to consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

[4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2.2ClH/c14-13(15)5-3-12(10-16,4-6-13)9-11-1-7-17-8-2-11;;/h1-2,7-8H,3-6,9-10,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWQHKDFRZVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC2=CC=NC=C2)CN)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the difluoro groups and the pyridinylmethyl moiety. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoro groups and the pyridinylmethyl moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism

Research indicates that compounds similar to [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride can act as antagonists of orexin receptors. Orexin signaling is crucial in regulating various physiological functions, including sleep-wake cycles and appetite. Antagonizing these receptors may provide therapeutic benefits for conditions such as obesity and sleep disorders .

Metabolic Syndrome Treatment

The compound has shown potential in treating metabolic syndrome, which includes disorders like type 2 diabetes and obesity. Inhibiting specific enzymes involved in glucose metabolism could lead to improved insulin sensitivity and weight management .

CNS Disorders

There is growing interest in the use of this compound for central nervous system (CNS) disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems through orexin receptor antagonism may help alleviate symptoms associated with these conditions .

Case Study 1: Orexin Receptor Antagonism

A study published in a patent document highlighted the efficacy of 4,4-difluoro piperidine derivatives in inhibiting orexin receptors. The findings suggest that these compounds can effectively reduce appetite and promote weight loss in animal models, indicating a promising avenue for obesity treatment .

Case Study 2: Metabolic Disorders

Another research initiative focused on the synthesis of related compounds demonstrated their ability to improve metabolic profiles in diabetic mice. The administration of these compounds resulted in significant reductions in blood glucose levels and improvements in lipid profiles, showcasing their potential utility in managing metabolic syndrome .

Data Tables

Application AreaPotential BenefitsReferences
Orexin Receptor AntagonismRegulates sleep and appetite; aids weight loss
Metabolic SyndromeImproves insulin sensitivity; manages blood glucose
CNS DisordersMay alleviate cognitive decline; neuroprotective

Wirkmechanismus

The mechanism of action of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The difluoro groups and pyridinylmethyl moiety play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with key structural analogs, emphasizing differences in molecular properties, substituent effects, and regulatory status.

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[Target] [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride N/A C₁₃H₁₈Cl₂F₂N₂ (estimated) ~313.21 (estimated) Pyridin-4-ylmethyl, difluorocyclohexane, dihydrochloride High polarity due to pyridine and HCl salt; enhanced aqueous solubility
(4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl)methanamine dihydrochloride 1992956-97-4 C₁₃H₁₈Cl₂F₂N₂ 313.21 Pyridin-2-ylmethyl Pyridine orientation may reduce hydrogen bonding vs. 4-isomer; altered receptor affinity
(4,4-Difluoro-1-methylcyclohexyl)methanamine Hydrochloride 1707602-10-5 C₈H₁₅ClF₂N 207.66 Methyl group Lacks pyridine; lower molecular weight and polarity; reduced solubility in polar solvents
[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride N/A C₁₁H₂₃Cl₂N₂ ~266.22 Pyrrolidine substituent Secondary amine increases basicity; potential for stronger receptor interactions
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine Bulky substituents reduce solubility; limited toxicity data
Key Observations:
  • Pyridine Position : The 4-pyridyl isomer (target compound) likely exhibits stronger hydrogen bonding and directional interactions compared to the 2-pyridyl analog, which may influence pharmacokinetics .
  • Fluorination: The 4,4-difluorocyclohexane moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., dopamine hydrochloride in ) .
  • Salt Form : Dihydrochloride salts (target compound and analogs) improve aqueous solubility relative to free bases, critical for bioavailability .

Toxicity and Stability

  • This contrasts with well-characterized amines like dopamine hydrochloride (CAS 62-31-7), which has established safety profiles .
  • Stability : The pyridine ring in the target compound may confer oxidative stability, whereas pyrrolidine-containing analogs () could be prone to metabolic degradation.

Biologische Aktivität

[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride (CAS Number: 1992956-97-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride is characterized by the presence of a pyridine ring and a cyclohexyl group, with difluoromethyl substituents. Its molecular formula is C13H20Cl2F2N2, and it has a molecular weight of 313.21 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride against various pathogens. In a high-throughput screening of over 100,000 compounds, it was found to exhibit significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) determined to be below 20 µM for several analogs . The compound's structural modifications were shown to influence its potency, with certain derivatives achieving MIC values as low as 2 µM.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. The results indicated that while the compound demonstrated potent antimicrobial activity, it also exhibited low cytotoxicity towards eukaryotic cells. The selectivity index suggests that the compound can be developed further as a therapeutic agent with minimal side effects .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to investigate how structural variations affect the biological activity of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine derivatives. The study revealed that modifications at specific positions on the cyclohexyl ring could enhance or diminish antimicrobial activity. For instance, replacing the cyclohexyl group with other cyclic structures led to varying degrees of potency against M. tuberculosis and highlighted the importance of maintaining specific functional groups for optimal activity .

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that selected analogs of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride significantly reduced tumor volumes in animal models without apparent toxicity. These findings support its potential application in cancer therapy .

Summary Table of Biological Activities

Activity Findings
Antimicrobial ActivityEffective against M. tuberculosis (MIC < 20 µM)
CytotoxicityLow toxicity towards HepG2 cells
In Vivo EfficacyReduced tumor volume in animal models
Structure-Activity RelationshipModifications can enhance or reduce activity

Q & A

Q. What advanced separation techniques resolve diastereomers or byproducts during purification?

  • Methodology : Utilize chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns). For byproducts, apply preparative SEC (size-exclusion chromatography) or simulated moving bed (SMB) systems. Validate purity via 2D-NMR (HSQC, NOESY) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.